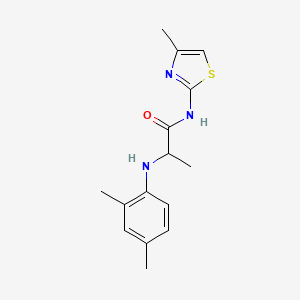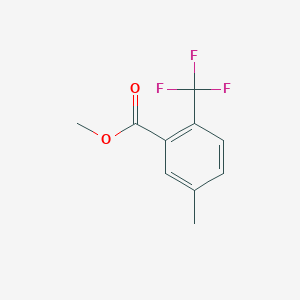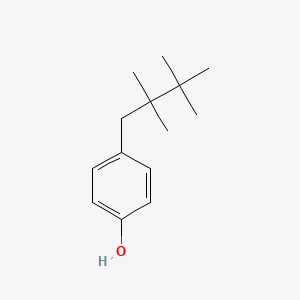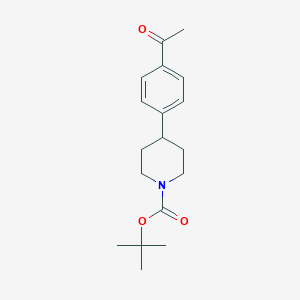
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetylphenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-acetylphenyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)piperidine-1-carboxylate.
Reduction: Formation of 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Applications De Recherche Scientifique
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of neurotransmitter release or the inhibition of specific enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-acetylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-13(20)14-5-7-15(8-6-14)16-9-11-19(12-10-16)17(21)22-18(2,3)4/h5-8,16H,9-12H2,1-4H3 |
Clé InChI |
PZONZCXBOBIIRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


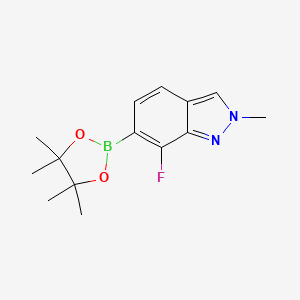

![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)

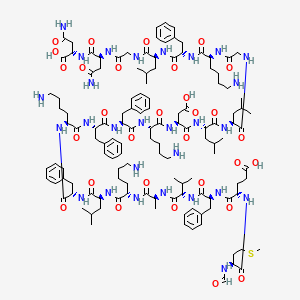
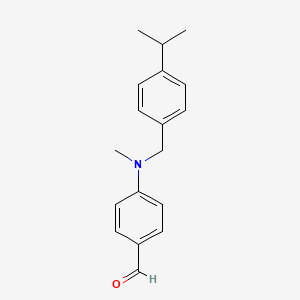
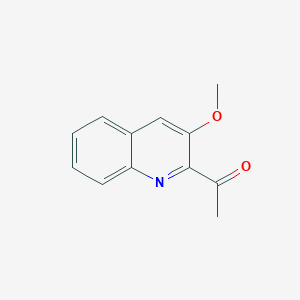

![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)


